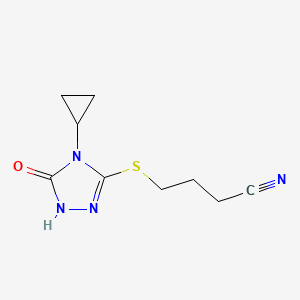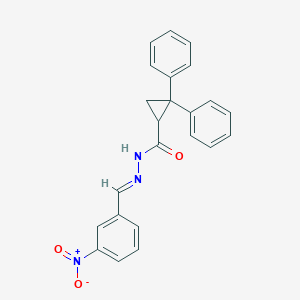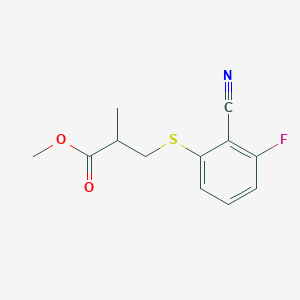![molecular formula C20H14ClN B14911502 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is a polycyclic aromatic compound with a complex structure that includes fused isoquinoline and phenanthridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride typically involves a 1,3-dipolar cycloaddition reaction. For instance, a reaction between 2-(tert-butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride and NiII norcorrole in the presence of a base can produce chiral derivatives of the polycyclic system . The reaction conditions often require a base to facilitate the cycloaddition process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride can undergo various chemical reactions, including:
Cycloaddition Reactions: As mentioned, it can participate in 1,3-dipolar cycloaddition reactions to form complex polycyclic structures.
Dehydrogenation Reactions: The cycloaddition products can be further dehydrogenated to produce dibenzoullazine ortho-fused antiaromatic porphyrinoids.
Common Reagents and Conditions:
Bases: Used in cycloaddition reactions to facilitate the formation of the desired products.
Oxidizing Agents: Such as DDQ, used in dehydrogenation reactions to achieve the final product.
Major Products:
Chiral Derivatives: Formed from cycloaddition reactions.
Antiaromatic Porphyrinoids: Resulting from dehydrogenation of the cycloaddition products.
Scientific Research Applications
8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride involves its ability to participate in cycloaddition and dehydrogenation reactions. These reactions allow it to form complex polycyclic structures that can interact with various molecular targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Isoquinolino[4,3,2-de]phenanthridine: A related compound that also undergoes 1,3-dipolar cycloadditions.
Polycyclic Aromatic Azomethine Ylides: These compounds share similar reactivity and can form extended polycyclic structures.
Uniqueness: 8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is unique due to its specific structure, which allows it to form chiral derivatives and antiaromatic porphyrinoids through cycloaddition and dehydrogenation reactions . This makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C20H14ClN |
|---|---|
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14,16,18-decaene;chloride |
InChI |
InChI=1S/C20H14N.ClH/c1-3-8-16-14(6-1)12-21-13-15-7-2-4-9-17(15)19-11-5-10-18(16)20(19)21;/h1-12H,13H2;1H/q+1;/p-1 |
InChI Key |
LCTVXALGAPVRJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC4=C3[N+]1=CC5=CC=CC=C45.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


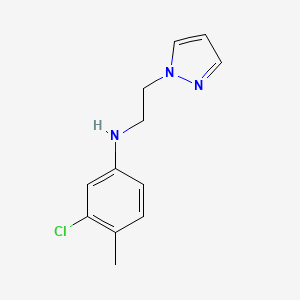
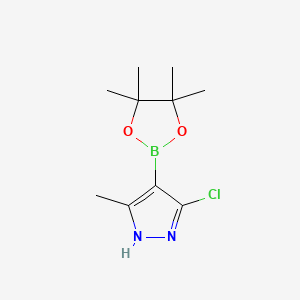
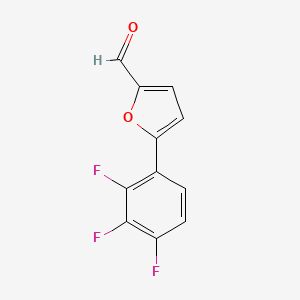
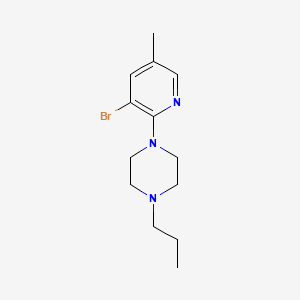
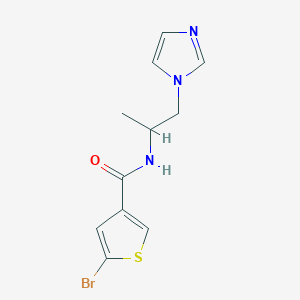
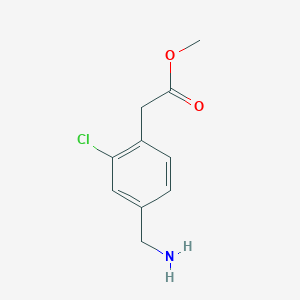
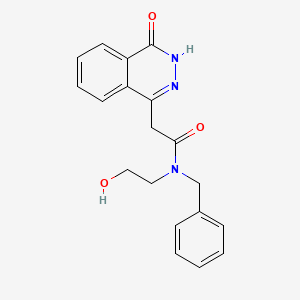
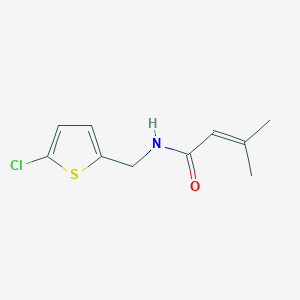
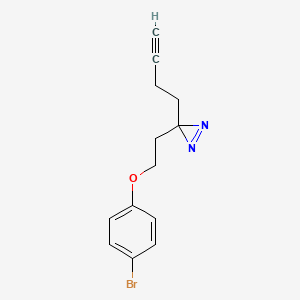

![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)
